molecular formula C15H16N2O2S2 B277692 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No. B277692
M. Wt: 320.4 g/mol
InChI Key: YUPYSKJNNWAEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in the field of medicine and agriculture.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation. It has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one in lab experiments is its potential applications in the field of medicine and agriculture. It has been found to exhibit various biological activities, which make it a promising candidate for drug development and crop protection. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one. One of the directions is to investigate its potential applications in the field of agriculture. It has been found to exhibit antimicrobial and antioxidant properties, which make it a potential candidate for crop protection. Another direction is to explore its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective analogs. Additionally, further studies can be conducted to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves the reaction of 4-methoxybenzaldehyde, 2-amino-5-methylthiazole, and ethyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has shown potential applications in the field of medicine. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been found to possess antioxidant properties and can protect against oxidative stress-induced damage.

properties

Product Name

2-(4-Methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C15H16N2O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H16N2O2S2/c1-9-8-16-15(20-9)17-13(18)10(2)21-14(17)11-4-6-12(19-3)7-5-11/h4-8,10,14H,1-3H3

InChI Key

YUPYSKJNNWAEPR-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=NC=C(S3)C

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=NC=C(S3)C

Origin of Product

United States

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